An In-depth Technical Guide to 1,3,6,8-Tetrabromocarbazole: Chemical Properties, Handling, and Biological Activity
An In-depth Technical Guide to 1,3,6,8-Tetrabromocarbazole: Chemical Properties, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole. Carbazoles are a class of aromatic heterocyclic compounds with diverse applications in materials science and medicinal chemistry. The introduction of bromine atoms to the carbazole core significantly modifies its electronic and biological properties, making 1,3,6,8-tetrabromocarbazole a compound of interest for further investigation. This technical guide provides a comprehensive overview of its chemical properties, safe handling procedures, and known biological activities to support researchers in their scientific endeavors. As an emerging contaminant, understanding its toxicological profile is crucial for assessing its environmental and health impacts.[1][2][3]
Chemical Properties
1,3,6,8-Tetrabromocarbazole is a white to almost white crystalline powder.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₅Br₄N | [5][6] |
| Molecular Weight | 482.79 g/mol | [5] |
| CAS Number | 55119-09-0 | [5] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 227-231 °C | [7] |
| Solubility | Poor solubility in water. Soluble in organic solvents like Dimethyl sulfoxide (DMSO). | [8] |
| IUPAC Name | 1,3,6,8-tetrabromo-9H-carbazole | [5] |
Spectroscopic Data
Characterization of 1,3,6,8-Tetrabromocarbazole is crucial for its identification and quality control. Below are key spectroscopic data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1,3,6,8-Tetrabromocarbazole exhibits characteristic bands corresponding to its functional groups.
-
N-H stretch: A characteristic band for the N-H group is observed around 3450 cm⁻¹.[9]
-
C-N-C stretch: A band around 1500 cm⁻¹ is assigned to the stretching vibration of the C-N-C bond within the carbazole ring system.[9]
-
Aromatic C-H stretch: Frequencies up to 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[9]
-
C=C stretch: The aromatic C=C stretching band is observed around 1600 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
Synthesis
The synthesis of 1,3,6,8-Tetrabromocarbazole typically involves the electrophilic bromination of carbazole. While a specific detailed protocol for the tetrabromination was not found in the search results, a general procedure can be adapted from the synthesis of other brominated carbazoles.
General Experimental Protocol: Electrophilic Bromination of Carbazole
This protocol is a general representation and may require optimization for the synthesis of 1,3,6,8-Tetrabromocarbazole.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS) or liquid bromine as the brominating agent
-
A suitable solvent such as N,N-Dimethylformamide (DMF) or dichloromethane
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve carbazole in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the brominating agent (e.g., a solution of NBS in the same solvent) dropwise to the carbazole solution while stirring. For tetrabromination, a stoichiometric excess of the brominating agent (at least 4 equivalents) will be required.
-
Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (e.g., 24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or ethanol) to yield pure 1,3,6,8-Tetrabromocarbazole.
Note: The choice of brominating agent, solvent, and reaction conditions (temperature and time) will significantly impact the yield and the degree of bromination.
Safety and Handling
1,3,6,8-Tetrabromocarbazole is classified with GHS07 pictogram, indicating that it can cause skin and eye irritation.[5][7] Therefore, appropriate safety precautions must be taken during its handling.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological effects of 1,3,6,8-Tetrabromocarbazole, highlighting its potential toxicological impact.
Induction of Oxidative Stress and Apoptosis
Research on zebrafish embryos has demonstrated that 1,3,6,8-Tetrabromocarbazole can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[8][10] Exposure to this compound resulted in an increase in reactive oxygen species (ROS), lipid peroxidation, and DNA damage.[8] This was accompanied by the upregulation of pro-apoptotic genes such as caspase 3 and p53.[8][10]
Modulation of the NF-κB Signaling Pathway
Studies in human hepatocellular carcinoma (HepG2) cells have shown that 1,3,6,8-Tetrabromocarbazole can activate the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival.[11][12][13] Activation of this pathway by 1,3,6,8-Tetrabromocarbazole was confirmed by increased phosphorylation of NF-κB pathway components and upregulation of downstream target genes.[1] This activation was also linked to the induction of apoptosis in these cancer cells.[1][2]
Applications in Research and Drug Development
The biological activities of 1,3,6,8-Tetrabromocarbazole, particularly its ability to induce apoptosis and modulate key signaling pathways like NF-κB, suggest its potential as a tool compound for studying these cellular processes. While its toxicity profile currently limits its direct therapeutic application, understanding its mechanism of action could provide insights for the development of novel anti-cancer agents or other therapeutics targeting these pathways. Further research is warranted to explore the structure-activity relationships of brominated carbazoles and to identify derivatives with improved therapeutic indices.
Conclusion
1,3,6,8-Tetrabromocarbazole is a halogenated aromatic compound with well-defined chemical properties. Its handling requires adherence to standard safety protocols due to its irritant nature. Emerging research has highlighted its significant biological effects, including the induction of oxidative stress, apoptosis, and the modulation of the NF-κB signaling pathway. These findings are crucial for understanding its toxicological profile and for its potential use as a chemical probe in biological research. This technical guide provides a foundational resource for scientists and researchers working with or interested in the properties and applications of 1,3,6,8-Tetrabromocarbazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the emerging contaminant 1,3,6,8-tetrabromocarbazole on the NF-κB and correlated mechanism in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated indigo dyes: a likely source of 1,3,6,8-tetrabromocarbazole and some other halogenated carbazoles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,6,8-Tetrabromocarbazole | LGC Standards [lgcstandards.com]
- 7. labsolu.ca [labsolu.ca]
- 8. hnybio.com [hnybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging contaminant 1,3,6,8-tetrabromocarbazole induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
